(-)-Cyclopenol

PTP1B inhibition diabetes research obesity

(-)-Cyclopenol (CAS 20007-85-6) is a natural benzodiazepine alkaloid PTP1B inhibitor (IC50 30 μM). Strategic mid-range reference for PTP1B cascade construction with fructigenine A (10.7 μM) and viridicatol (64.0 μM). Validated negative control in Drosophila Aβ42 neuroinflammation models—shares cyclopenin's NF-κB anti-inflammatory mechanism but fails to rescue learning deficits. Functions as inactive reference in B. subtilis antimicrobial screening and substrate for cyclopenase-mediated conversion to viridicatol. Supplied with comprehensive CoA and SDS.

Molecular Formula C17H14N2O4
Molecular Weight 310.30 g/mol
Cat. No. B7765546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cyclopenol
Molecular FormulaC17H14N2O4
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O
InChIInChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)/t14-,17+/m1/s1
InChIKeyBDDNYDPRCCDQQJ-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Cyclopenol: Benzodiazepine Alkaloid Fungal Metabolite for PTP1B Inhibition and Anti-inflammatory Research


(-)-Cyclopenol (CAS 20007-85-6) is a naturally occurring benzodiazepine alkaloid fungal metabolite originally isolated from Penicillium viridicatum and Penicillium cyclopium [1]. It belongs to the 1,4-benzodiazepine class of organic compounds, characterized by a benzene ring fused to a 1,4-azepine structure [2]. This compound has been identified as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 30 μM and demonstrates anti-inflammatory activity through inhibition of LPS-induced NO formation and IL-6 secretion in RAW264.7 cells [3].

Why Generic Substitution of (-)-Cyclopenol with Structurally Similar Benzodiazepine Alkaloids Fails for Targeted Research Applications


Substituting (-)-cyclopenol with structurally analogous benzodiazepine alkaloids or related quinoline derivatives introduces substantial variability in target engagement potency and functional outcomes. Among co-occurring fungal metabolites in the cyclopenin-viridicatin biosynthetic pathway, PTP1B inhibitory activity spans a 6-fold range from IC50 10.7 μM (fructigenine A) to 64.0 μM (viridicatol), with (-)-cyclopenol occupying an intermediate position at 30.0 μM [1]. Furthermore, in vivo functional divergence is pronounced: cyclopenin rescued amyloid-β42-induced learning deficits in an Alzheimer's disease fly model, whereas (-)-cyclopenol did not, despite both compounds exhibiting comparable in vitro anti-inflammatory profiles [2]. Additionally, (-)-cyclopenol can undergo enzymatic or acid/base-catalyzed conversion to viridicatol, a distinct quinoline alkaloid with altered biological properties, meaning that experimental conditions must be carefully controlled to maintain compound identity [3].

(-)-Cyclopenol Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


PTP1B Inhibitory Potency of (-)-Cyclopenol Relative to Co-occurring Fungal Benzodiazepine and Quinoline Alkaloids

(-)-Cyclopenol exhibits PTP1B inhibitory activity with an IC50 of 30.0 μM, positioning it as a moderately potent inhibitor within the panel of marine-derived fungal metabolites [1]. In direct comparative assessment against structurally related compounds isolated from the same Penicillium and Eurotium species, (-)-cyclopenol demonstrates 2.8-fold lower potency than fructigenine A (IC50 = 10.7 μM) but 2.1-fold higher potency than viridicatol (IC50 = 64.0 μM) [1]. It shows nearly identical activity to echinulin (IC50 = 29.4 μM) and approximately 2.2-fold lower potency than flavoglaucin (IC50 = 13.4 μM) [1].

PTP1B inhibition diabetes research obesity metabolic disorders

Comparative In Vivo Functional Outcomes: (-)-Cyclopenol versus Cyclopenin in Alzheimer's Disease Fly Model

In a comparative in vivo assessment using a Drosophila melanogaster model of Alzheimer's disease, (-)-cyclopenol and cyclopenin exhibited divergent functional outcomes despite sharing similar in vitro anti-inflammatory profiles [1]. Both compounds inhibited LPS-induced NO formation and IL-6 secretion in RAW264.7 cells at non-toxic concentrations and suppressed NF-κB pathway activation [1]. However, when evaluated in flies with learning deficits induced by amyloid-β42 overexpression, cyclopenin rescued learning impairment whereas (-)-cyclopenol failed to produce significant rescue [1]. This in vivo functional divergence occurs despite both compounds demonstrating comparable inhibition of IL-1β, IL-6, and iNOS expression in mouse microglia cells [1].

neuroinflammation Alzheimer's disease in vivo efficacy amyloid-β

Antibacterial Activity Profile: (-)-Cyclopenol as an Inactive Control in Bacillus subtilis Assays

In antimicrobial screening of compounds isolated from Penicillium polonicum TY12, (-)-cyclopenol was co-isolated and tested alongside polonidine A and other known metabolites . While polonidine A exhibited moderate antibacterial activity against Bacillus subtilis with an MIC of 4.0 μg/mL, (-)-cyclopenol (compound 2 in the isolation series) was reported without noted antibacterial activity at tested concentrations . This inactivity profile distinguishes (-)-cyclopenol from the active antibacterial constituent polonidine A within the same fungal extract.

antimicrobial screening Bacillus subtilis natural product dereplication antibacterial

UV Spectroscopic Differentiation of (-)-Cyclopenol from Cyclopenin for Identity Confirmation

(-)-Cyclopenol can be analytically distinguished from its closely related structural analog cyclopenin using alkaline and difference UV spectroscopy . The compound exhibits a characteristic absorption maximum shift to 282 nm, in contrast to cyclopenin which displays a maximum at 289 nm under identical conditions . This 7 nm spectral shift provides a rapid, non-destructive method for confirming compound identity and detecting cross-contamination between these two benzodiazepine alkaloids that frequently co-occur in fungal extracts.

compound authentication quality control UV spectroscopy analytical chemistry

Metabolic Precursor Relationship: (-)-Cyclopenol as a Biosynthetic Intermediate for Viridicatol Production

(-)-Cyclopenol functions as a direct biosynthetic precursor to the quinoline alkaloid viridicatol via enzymatic conversion catalyzed by cyclopenase [1]. Studies using labeled precursors in Penicillium viridicatum strain V41 and P. cyclopium strain SM72 demonstrated that both cyclopenin and cyclopenol are synthesized from anthranilic acid and phenylalanine, and subsequently transformed to viridicatin and viridicatol respectively by the enzyme cyclopenase [1]. This conversion can also occur non-enzymatically under acid or alkaline conditions [1]. In contrast, the reverse transformation (viridicatol to cyclopenol) does not occur, establishing a unidirectional metabolic relationship [1].

biosynthesis alkaloid metabolism enzymatic conversion natural product chemistry

Cytotoxicity Profile: (-)-Cyclopenol Demonstrates Non-Toxic Concentration Window for Anti-inflammatory Studies

(-)-Cyclopenol inhibits LPS-induced NO formation and IL-6 secretion in RAW264.7 macrophage cells specifically at non-toxic concentrations [1]. This distinguishes its anti-inflammatory activity from compounds where observed effects may be confounded by cytotoxicity. The study explicitly reports that both cyclopenol and cyclopenin exerted their anti-inflammatory effects at concentrations that did not reduce cell viability [1]. In contrast, polonidine A, co-isolated with cyclopenol from Penicillium polonicum TY12, exhibited moderate cytotoxic activity alongside its antibacterial effects .

cytotoxicity anti-inflammatory therapeutic window cell viability

(-)-Cyclopenol: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


PTP1B Inhibitor Screening and Selectivity Profiling in Metabolic Disease Research

(-)-Cyclopenol serves as an intermediate-potency PTP1B inhibitor (IC50 = 30.0 μM) for diabetes and obesity research programs. Its activity positions it as a mid-range reference compound for establishing potency benchmarks in PTP1B inhibitor screening cascades [1]. The compound can be used alongside more potent analogs (fructigenine A, IC50 = 10.7 μM; flavoglaucin, IC50 = 13.4 μM) and weaker inhibitors (viridicatol, IC50 = 64.0 μM) to construct potency-response curves and evaluate assay sensitivity [1]. For structure-activity relationship studies, the benzodiazepine scaffold of (-)-cyclopenol offers a distinct chemotype compared to the indole alkaloid echinulin (IC50 = 29.4 μM), enabling scaffold-hopping analyses [1].

In Vivo Negative Control for Neuroinflammation and Alzheimer's Disease Research

(-)-Cyclopenol is uniquely suited as a negative control compound for in vivo neuroinflammation studies using Drosophila models of Alzheimer's disease. While it shares the same in vitro anti-inflammatory mechanism as cyclopenin—inhibition of NF-κB activation and suppression of NO, IL-6, IL-1β, and iNOS expression in microglia—it fails to rescue amyloid-β42-induced learning deficits in flies [1]. This specific functional divergence makes (-)-cyclopenol an ideal comparator for dissecting the structural features of cyclopenin that confer in vivo neuroprotective efficacy, and for validating that observed behavioral rescue is mechanism-specific rather than a general artifact of benzodiazepine alkaloid administration [1].

Antimicrobial Natural Product Dereplication and Negative Control Standardization

For natural product laboratories engaged in antimicrobial screening of fungal extracts, (-)-cyclopenol provides a well-characterized inactive control compound for Bacillus subtilis assays. Its co-occurrence with active antibacterial compounds such as polonidine A (MIC = 4.0 μg/mL against B. subtilis) in Penicillium extracts underscores its utility in dereplication workflows [1]. Inclusion of (-)-cyclopenol as a negative control enables laboratories to establish baseline activity thresholds, validate assay specificity, and confirm that observed antibacterial activity in crude extracts is attributable to novel constituents rather than common co-metabolites [1].

Biosynthetic Pathway Studies and Enzymatic Conversion Research

(-)-Cyclopenol is a valuable substrate for investigating cyclopenase-mediated enzymatic transformations and benzodiazepine-to-quinoline alkaloid conversion mechanisms. The compound undergoes specific enzymatic conversion to viridicatol via cyclopenase in Penicillium viridicatum V41 mycelial preparations, with conversion efficiency dependent on culture conditions and strain selection [1]. This unidirectional biosynthetic relationship (cyclopenol → viridicatol) can be exploited to study mixed-function oxygenase activity, NIH-shift mechanisms, and the metabolic channeling of secondary metabolites in filamentous fungi [1]. The acid/base-catalyzed non-enzymatic conversion also provides a chemical tool for generating viridicatol standards from (-)-cyclopenol starting material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Cyclopenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.